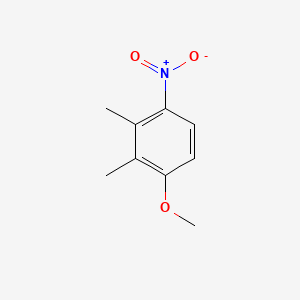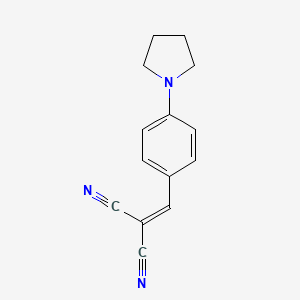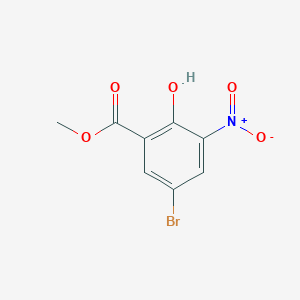
5-(Ethoxycarbonyl)nicotinic acid
Übersicht
Beschreibung
5-(Ethoxycarbonyl)nicotinic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry 5-(Ethoxycarbonyl)nicotinic acid, a derivative of nicotinic acid, plays a significant role in synthetic chemistry. A method for synthesizing polyfunctionally substituted pyridines from ethoxycarbonylmalonaldehyde, which involves reactions with tosyl chloride and β-amino-α,β-unsaturated esters, ketones, or nitriles in the presence of pyridine, has been developed. This process yields derivatives of biologically and medicinally important nicotinic acid, with applications in creating a variety of complex organic compounds (Torii, Inokuchi, & Kubota, 1986).
Agricultural Chemistry In the agricultural sector, derivatives of nicotinic acid have been explored for their herbicidal properties. A study on the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, found that some compounds exhibited excellent herbicidal activity against specific plants. This research holds potential for the development of novel, natural-product-based herbicides (Yu et al., 2021).
Industrial Production The industrial production of nicotinic acid, an essential nutrient, involves processes like the oxidation of 5-ethyl-2-methylpyridine. Recent studies emphasize the need for new, eco-friendly methods to produce nicotinic acid to align with green chemistry principles. Literature reviews have highlighted several ecological methods using commercially available raw materials, indicating a shift towards more sustainable industrial practices (Lisicki, Nowak, & Orlińska, 2022).
Pharmacology In pharmacology, nicotinic acid has been used as a lipid-lowering drug for over 50 years. Studies have identified specific receptors, such as PUMA-G and HM74, which mediate the anti-lipolytic effect of nicotinic acid in adipose tissue. This discovery is crucial for understanding the drug's mechanism and developing new treatments for dyslipidemia (Tunaru et al., 2003).
Biochemical Analysis Research has also been conducted on methods for the degradation of radioactive nicotinic acid, allowing the measurement of radioactivity in each carbon atom. This method is valuable for studying the biochemical properties and pathways of nicotinic acid in various biological systems (Scott, 1967).
Wirkmechanismus
Target of Action
5-(Ethoxycarbonyl)nicotinic acid, also known as ethyl nicotinate, is a derivative of nicotinic acid, which is a form of Vitamin B3 . The primary targets of this compound are likely to be similar to those of nicotinic acid, which include nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter .
Biochemical Pathways
For instance, nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions .
Pharmacokinetics
Nicotine, a related compound, is known to have a complex pharmacokinetic profile, with a three-compartment model best describing its disposition after intravenous administration . The absorption of single oral doses is best described with a first-order absorption rate constant .
Result of Action
It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Action Environment
For example, the effects of nicotine can be influenced by factors such as the individual’s metabolic rate, the presence of other substances, and the pH of the environment .
Biochemische Analyse
Biochemical Properties
5-(Ethoxycarbonyl)nicotinic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways. The compound can act as a precursor or intermediate in the synthesis of NAD, a crucial cofactor in redox reactions . Additionally, this compound may interact with enzymes involved in the metabolism of pyridine nucleotides, affecting their catalytic efficiency and overall metabolic flux .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving NAD-dependent enzymes. By modulating the levels of NAD, this compound can impact gene expression and cellular metabolism . The compound may also affect cell proliferation and differentiation, as well as apoptosis, by altering the activity of key regulatory proteins and transcription factors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes involved in NAD biosynthesis, either inhibiting or activating their activity . This binding can lead to changes in gene expression, as the availability of NAD influences the activity of NAD-dependent transcription factors . Additionally, this compound may act as an allosteric modulator of certain enzymes, altering their conformation and catalytic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, potentially resulting in altered cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance NAD biosynthesis and improve cellular metabolism . At high doses, it can exhibit toxic effects, potentially leading to adverse outcomes such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range produces optimal benefits without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to NAD biosynthesis. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for NAD production . The compound’s presence can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The NiaP family of transporters has been identified as mediators of nicotinate transport in various organisms . These transporters facilitate the uptake and distribution of this compound, ensuring its availability for biochemical reactions . The compound’s localization and accumulation within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Eigenschaften
IUPAC Name |
5-ethoxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)7-3-6(8(11)12)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOMFAUZDGVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361040 | |
| Record name | 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84254-37-5 | |
| Record name | 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84254-37-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)




